1,8b-Dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b] benzofuran-2-carboxamide, commonly referred to as Rocaglamide, is a natural product belonging to the class of flavaglines. It was first isolated in 1982 from the plant Aglaia rimosa and has been recognized for its significant biological activities, including antileukemic properties. The compound's systematic name reflects its complex structure, which includes multiple functional groups and chiral centers.
Rocaglamide is derived from the large-leaved Aglaia species, particularly Aglaia rimosa, found in tropical regions. Its isolation is attributed to its potential therapeutic effects, particularly in cancer treatment.
Rocaglamide falls under the category of flavonoids and is classified as a natural product. Its chemical structure contributes to its classification as an insecticide and a potent anticancer agent.
The synthesis of Rocaglamide has been a subject of interest since its discovery. The most notable synthetic route was developed by Barry Trost in 1990, which provided the compound in an enantio-specific manner. This method involves several key steps:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Rocaglamide's molecular formula is , with a molecular weight of 505.56 g/mol. The compound features a complex three-dimensional structure characterized by multiple rings and functional groups.
Rocaglamide undergoes various chemical reactions typical for compounds with multiple functional groups:
Reactivity is influenced by steric hindrance due to the bulky methoxy and phenyl groups, which can affect reaction rates and pathways.
Rocaglamide exhibits its biological effects primarily through inhibition of eukaryotic translation initiation. It binds to the translation initiation factor eIF4A, converting it into a translational repressor, thus blocking protein synthesis in cancer cells.
Research indicates that Rocaglamide's mechanism leads to apoptosis in various cancer cell lines, making it a candidate for further therapeutic development.
Rocaglamide is characterized by its ability to interact with biological macromolecules due to its polar functional groups while maintaining hydrophobic regions that facilitate membrane permeability.
Rocaglamide has garnered attention for its potential applications in various scientific fields:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8